Lithium nitride

Beschreibung

Eigenschaften

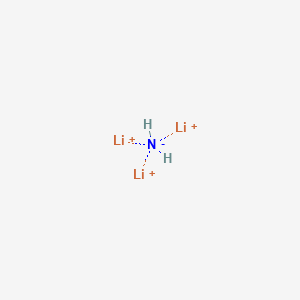

IUPAC Name |

trilithium;azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Li.H2N/h;;;1H2/q3*+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZCMUVGYXEBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[NH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Li3N+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894085 | |

| Record name | Lithium nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium nitride appears as a reddish brown powder. Insoluble in most organic solvents. Used in metallurgy and chemical synthesis., Brownish-red solid or powder; [NJ-HSFS] | |

| Record name | LITHIUM NITRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26134-62-3 | |

| Record name | LITHIUM NITRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1001 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium nitride (Li3N) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026134623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium nitride (Li3N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Nitride

For Researchers, Scientists, and Professionals in Materials Science and Energy Storage

Introduction

Lithium nitride (Li₃N) is a unique inorganic compound, notable as the only stable alkali metal nitride under ambient conditions.[1] Its remarkable properties, particularly its high ionic conductivity, have positioned it as a material of significant interest for applications in solid-state batteries, hydrogen storage, and as a precursor for other advanced materials.[1][2] A thorough understanding of its crystal structure is fundamental to harnessing its full potential. This guide provides a comprehensive technical overview of the crystal structures of this compound polymorphs, the experimental protocols for their analysis, and key structural data.

Polymorphism of this compound

This compound exists in at least three distinct polymorphic forms, with transitions between them primarily driven by pressure.[1][3] The ambient pressure phase is designated as α-Li₃N, which transforms into β-Li₃N and subsequently γ-Li₃N under increasing pressure.

α-Lithium Nitride (α-Li₃N)

The α-phase is the stable form of this compound at room temperature and atmospheric pressure.[1] It possesses a hexagonal crystal structure characterized by a unique layered arrangement. The structure consists of two distinct types of layers: one layer with the composition [Li₂N]⁻, where nitrogen atoms are coordinated to six lithium atoms, and a second layer composed solely of lithium cations (Li⁺).[1][4][5] This layered structure is a key factor in its high ionic conductivity. While commonly assigned the space group P6/mmm, theoretical calculations suggest that a P-3m1 structure may be slightly more stable at very low temperatures.[6][7]

β-Lithium Nitride (β-Li₃N)

Upon the application of moderate pressure, around 0.42 to 0.5 GPa, α-Li₃N undergoes a phase transition to the β-polymorph.[3][8] β-Li₃N adopts the sodium arsenide (Na₃As) crystal structure, which is also hexagonal with the space group P6₃/mmc.[7][9] In this structure, adjacent [LiN] layers are shifted relative to one another, unlike in the α-phase.[8] The β-phase is metastable at ambient pressure and can often be found as a minor component in commercially available this compound powder, sometimes induced by mechanical grinding.[8][10]

γ-Lithium Nitride (γ-Li₃N)

A further increase in pressure, to a range of 35 to 45 GPa, induces a transition from the β-phase to the high-pressure γ-phase.[3][8] γ-Li₃N possesses a cubic crystal structure with the space group Fm-3m, analogous to the lithium bismuthide (Li₃Bi) structure.[1][11] This transition is accompanied by a significant volume collapse of about 8% and an increase in the coordination number for all atoms.[8]

Quantitative Structural Data

The structural parameters of the three this compound polymorphs have been determined through various experimental and computational studies. The key crystallographic data, bond lengths, and other physical properties are summarized in the tables below.

Table 1: Crystallographic Data of this compound Polymorphs

| Property | α-Li₃N | β-Li₃N | γ-Li₃N |

| Crystal System | Hexagonal | Hexagonal | Cubic |

| Space Group | P6/mmm (No. 191)[12] | P6₃/mmc (No. 194)[9] | Fm-3m (No. 225)[8] |

| Lattice Parameters | a = 3.61 Å, c = 3.85 Å[12] | a = 3.52 Å, c = 6.26 Å[9] | a ≈ 4.5 Å (at transition pressure)[8] |

| Atomic Positions | N (1a): (0, 0, 0)Li (1b): (0, 0, 1/2)Li (2c): (1/3, 2/3, 0)[12] | Li (2b): (0, 0, 1/4)N (2c): (1/3, 2/3, 1/4)Li (4f): (1/3, 2/3, 0.577)[9] | N and Li form a rocksalt-like structure[11] |

Table 2: Selected Bond Lengths in this compound Polymorphs

| Polymorph | Bond | Bond Length (Å) |

| α-Li₃N | Li-N | 1.93 Å (linear coordination)2.08 Å (trigonal planar)[12] |

| β-Li₃N | Li-N | 2.03 Å (trigonal planar)2.05 Å (1-coordinate, shorter)2.30 Å (1-coordinate, longer)[9] |

| γ-Li₃N | Li-N | 1.95 Å (tetrahedral coord.)2.25 Å (octahedral coord.)[8] |

Table 3: Physical Properties of this compound Polymorphs

| Property | α-Li₃N | β-Li₃N | γ-Li₃N |

| Bulk Modulus (B₀) | 63.9 GPa[1] | 65 GPa[13] | ~100 GPa (at high pressure)[11] |

| Thermal Expansion Coeff. | ~2 x Al[14] | - | - |

| Ionic Conductivity (RT) | ~2×10⁻⁴ Ω⁻¹cm⁻¹[3] | - | - |

| Band Gap | ~2.1 eV[3] | 1.22 eV[9] | - |

Experimental Protocols for Structural Analysis

The determination of this compound's crystal structure relies heavily on diffraction techniques, primarily X-ray Diffraction (XRD) and Neutron Diffraction.

X-ray Diffraction (XRD)

XRD is a fundamental non-destructive technique for phase identification and crystal structure analysis.[10][15]

-

Sample Preparation: this compound is highly reactive with moisture and air, reacting to form lithium hydroxide (B78521) (LiOH) and ammonia (B1221849) (NH₃).[3] Therefore, all sample handling, including grinding and mounting, must be performed in an inert atmosphere, such as a nitrogen-filled glovebox. For analysis, the fine powder is typically sealed in a capillary (e.g., borosilicate or quartz) or mounted in an airtight sample holder.[16]

-

Data Collection: A powder diffractometer is used, typically with a copper (Cu Kα) radiation source. The sample is irradiated with the X-ray beam, and the diffracted X-rays are measured by a detector over a range of angles (2θ).[17] For high-pressure studies of β- and γ-Li₃N, a diamond anvil cell (DAC) is used to apply pressure, and high-energy synchrotron X-rays are required to penetrate the cell.[8][11]

-

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is a fingerprint of the material's crystal structure. The Rietveld refinement method is a powerful technique used to analyze the powder diffraction data.[18][19] By starting with a known or proposed crystal structure model (including space group, lattice parameters, and atomic positions), the entire calculated diffraction pattern is fitted to the experimental data. The refinement process adjusts the structural parameters until the best fit is achieved, yielding precise information on lattice parameters, atomic coordinates, site occupancies, and phase fractions in mixed-phase samples.[18][20]

Neutron Diffraction

Neutron diffraction provides a crucial advantage over XRD for studying lithium-containing materials. X-rays interact with the electron cloud, making it difficult to precisely locate light elements like lithium in the presence of heavier elements. Neutrons, however, interact with the atomic nucleus, and their scattering cross-section does not depend on the atomic number in a straightforward way.[21][22] This makes neutron diffraction particularly sensitive to the positions of lithium atoms.[23][24]

-

Sample Preparation: Similar to XRD, sample preparation must be conducted under inert conditions to prevent sample degradation.

-

Data Collection: The experiment is performed at a dedicated neutron source, such as a spallation source or nuclear reactor. A beam of neutrons with a specific wavelength is directed at the sample.[2] The scattered neutrons are detected at various angles to produce a diffraction pattern. Due to the high penetration power of neutrons, in-situ or operando experiments can be performed on complete battery cells to study structural changes during electrochemical cycling.[21]

-

Data Analysis: The data is analyzed using the Rietveld refinement method, analogous to the process for XRD data. This provides highly accurate information on the positions of lithium and nitrogen atoms, which is essential for understanding the ionic conduction pathways and defect structures in Li₃N.[23]

Logical Relationships: Phase Transitions

The polymorphic transformations in this compound are a clear example of a pressure-driven logical relationship between crystal structures. This can be visualized as a sequential pathway.

Conclusion

The structural analysis of this compound reveals a fascinating material with distinct, pressure-dependent polymorphs. The layered hexagonal α-phase, stable under ambient conditions, gives way to the hexagonal β-phase and ultimately the cubic γ-phase at high pressures. Techniques such as X-ray and neutron diffraction, coupled with Rietveld refinement, are indispensable for elucidating the precise atomic arrangements, which in turn govern the material's exceptional ionic conductivity and other key properties. A thorough grasp of these crystal structures and their relationships is paramount for the continued development and application of this compound in next-generation energy technologies.

References

- 1. banglajol.info [banglajol.info]

- 2. Frontiers | A Cylindrical Cell for Operando Neutron Diffraction of Li-Ion Battery Electrode Materials [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. li3n.com [li3n.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. X-Ray Diffraction (XRD) for Crystalline Structure Analysis of Battery Electrode Materials [labx.com]

- 11. yclept.ucdavis.edu [yclept.ucdavis.edu]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. mp-2341: Li3N (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]

- 14. Lithium - Wikipedia [en.wikipedia.org]

- 15. azonano.com [azonano.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]

- 19. Researching | X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [researching.cn]

- 20. researchgate.net [researchgate.net]

- 21. Neutron diffraction for the study of lithium-ion batteries – Joint Institute for Nuclear Research [jinr.ru]

- 22. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

An In-depth Technical Guide to the Electronic Band Structure of Lithium Nitride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic band structure of lithium nitride (Li₃N), a material of significant interest for various applications, including solid-state batteries and hydrogen storage. This document details the fundamental properties, experimental determination, and theoretical modeling of Li₃N's electronic structure, presenting data in a clear and accessible format for researchers.

Introduction to this compound

This compound (Li₃N) is a unique inorganic compound, being the only stable alkali metal nitride.[1] It is a reddish-pink solid with a high melting point and is known for its high ionic conductivity.[1][2] Li₃N exists in different crystalline phases, with the α-phase being the most common under ambient conditions. The electronic properties of Li₃N, particularly its band structure, are crucial for understanding its conductivity and potential applications in electronic and electrochemical devices.

Crystal Structure of α-Lithium Nitride

The α-phase of this compound possesses a hexagonal crystal structure with the space group P6/mmm.[3] This structure is characterized by two distinct layers: one layer with the composition Li₂N⁻, where nitrogen atoms are coordinated with six lithium atoms, and another layer composed solely of lithium cations.[1][4] This layered structure is a key factor influencing its anisotropic properties.

Below is a diagram illustrating the crystal structure of α-Li₃N.

Caption: A simplified 2D representation of the layered crystal structure of α-Li₃N.

The first Brillouin zone of the hexagonal lattice of α-Li₃N is also hexagonal and contains high-symmetry points that are crucial for analyzing the electronic band structure.

Electronic Band Structure

The electronic band structure of a material describes the ranges of energy that an electron is allowed to have. In the case of α-Li₃N, both experimental measurements and theoretical calculations have been employed to determine its electronic band structure, revealing its semiconducting nature.

Band Gap

The band gap is a fundamental property of a semiconductor, representing the energy difference between the top of the valence band and the bottom of the conduction band. There is a notable variation in the reported band gap values for α-Li₃N, which can be attributed to differences in experimental techniques and theoretical approximations.[5][6]

| Method | Band Gap (eV) | Reference |

| Experimental | ||

| Optical Absorption | 2.1 | [1] |

| Optical Absorption | 2.18 | [5] |

| Photoluminescence | ~2.2 | [5] |

| Theoretical (DFT) | ||

| PBE | 1.15 | [5] |

| PBE | 1.3 | [5] |

| Materials Project (GGA) | 0.98 | [7] |

| Materials Project (GGA/U) | 1.22 | [8] |

Band Structure Diagram

The electronic band structure is typically visualized along high-symmetry directions in the Brillouin zone. A simplified, qualitative representation of the band structure of α-Li₃N is shown below, indicating its indirect band gap.

Caption: A qualitative diagram of the electronic band structure of α-Li₃N.

Effective Mass of Charge Carriers

The effective mass of electrons and holes is a crucial parameter that influences the transport properties of a semiconductor. It is determined by the curvature of the conduction and valence bands, respectively.[8]

| Carrier Type | Effective Mass (m₀) | Method | Reference |

| Electron | 0.45 (me) | DFT (BoltzTraP2) | [7][9] |

| Hole | 1.34 (mh) | DFT (BoltzTraP2) | [7][9] |

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Methodology for Li₃N Analysis:

-

Sample Preparation: this compound samples are typically handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with air and moisture. For analysis, a fresh surface is often exposed by in-situ cleaving or sputtering.

-

Instrumentation: A high-resolution XPS system equipped with a monochromatic X-ray source is used. A common source is the Al Kα line (1486.6 eV).[10]

-

Data Acquisition:

-

Survey scans are first performed to identify the elements present on the surface.

-

High-resolution spectra are then acquired for the core levels of interest (e.g., Li 1s and N 1s).

-

A pass energy of around 20 eV is typically used for high-resolution scans to achieve good energy resolution.[10]

-

-

Sputtering (Optional): To probe the bulk composition and remove surface contaminants, argon ion sputtering can be employed. A low-energy Ar⁺ beam (e.g., 500 eV) is used to gently remove surface layers.[10]

-

Data Analysis: The binding energies of the core level peaks are used to identify the chemical states of the elements. Peak fitting and quantification are performed using appropriate software.

Angle-Resolved Photoemission Spectroscopy (ARPES)

General Methodology for Nitride Semiconductors:

-

Sample Preparation: High-quality single crystals with a clean, atomically flat surface are required. In-situ cleaving under ultra-high vacuum (UHV) is the preferred method to obtain a pristine surface.

-

Instrumentation:

-

An ARPES system consisting of a UV or soft X-ray light source (e.g., a synchrotron beamline or a laser-based source), a sample manipulator with multiple degrees of freedom (x, y, z, polar, and azimuthal rotation), and a hemispherical electron energy analyzer.

-

The entire system is maintained under UHV conditions (<10⁻¹⁰ torr) to prevent surface contamination.

-

-

Data Acquisition:

-

The sample is cooled to a low temperature (e.g., < 20 K) to reduce thermal broadening of the spectral features.

-

The photon energy is selected based on the desired probing depth and momentum resolution.

-

The photoemitted electrons are collected by the analyzer as a function of their kinetic energy and emission angle.

-

-

Data Analysis:

-

The measured kinetic energies and emission angles are converted to binding energies and crystal momenta to map the E(k) dispersion, which represents the electronic band structure.

-

By rotating the sample, different slices of the Brillouin zone can be mapped.

-

Theoretical Protocols: Density Functional Theory (DFT)

DFT is a widely used computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Methodology for Li₃N Band Structure Calculation using Quantum ESPRESSO:

The following outlines a typical workflow for calculating the electronic band structure of α-Li₃N using the Quantum ESPRESSO package.

Caption: A typical workflow for calculating the electronic band structure using DFT.

Step 1: Self-Consistent Field (SCF) Calculation

This step calculates the ground-state charge density of the system.

-

Input File (pw.in for pw.x):

-

&CONTROL: Specifies the calculation type ('scf'), pseudopotential directory, and output file prefix.

-

&SYSTEM: Defines the crystal structure (ibrav, celldm, nat, ntyp), energy cutoff for the plane-wave basis set (ecutwfc), and for the charge density (ecutrho). For Li₃N, ibrav = 4 (hexagonal) would be appropriate.

-

&ELECTRONS: Sets the convergence threshold for the SCF cycle.

-

ATOMIC_SPECIES: Lists the atomic species, their masses, and the pseudopotential files to be used.

-

ATOMIC_POSITIONS: Specifies the crystallographic positions of the atoms in the unit cell.

-

K_POINTS: Defines the Monkhorst-Pack grid for sampling the Brillouin zone.

-

Step 2: Non-Self-Consistent Field (NSCF) Calculation for Bands

This step calculates the electronic eigenvalues along specific high-symmetry paths in the Brillouin zone using the charge density from the SCF step.

-

Input File (bands.in for pw.x):

-

&CONTROL: calculation = 'bands'.

-

&SYSTEM: Same as in the SCF calculation, but with a larger number of bands (nbnd) to include unoccupied conduction bands.

-

K_POINTS: Specifies the high-symmetry k-point path.

-

Step 3: Post-processing

The bands.x executable is used to process the output of the NSCF calculation into a format suitable for plotting.

Step 4: Plotting

The plotband.x tool or other plotting software can be used to visualize the final band structure diagram.

Conclusion

The electronic band structure of this compound is a key area of research, with ongoing efforts to reconcile experimental observations with theoretical predictions. This guide has provided a detailed overview of the current understanding of Li₃N's electronic properties, along with the experimental and computational methodologies used in its study. A comprehensive understanding of the electronic band structure is essential for the future design and optimization of Li₃N-based materials for advanced energy applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effective mass and conductivity [doitpoms.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Lithium as a normal metabolite: some implications for cyclotron resonance of ions in magnetic fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Graphviz - Graph Visualization Software [emden.github.io]

- 6. Bandstructure Calculation • Quantum Espresso Tutorial [pranabdas.github.io]

- 7. arxiv.org [arxiv.org]

- 8. Effective mass in semiconductors [apachepersonal.miun.se]

- 9. researchgate.net [researchgate.net]

- 10. A python workflow definition for computational materials design - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Thermal Stability of Lithium Nitride in a Nitrogen Atmosphere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of lithium nitride (Li₃N) when subjected to a nitrogen (N₂) atmosphere. This compound is a unique alkali metal nitride known for its high ionic conductivity and potential applications in various fields, including solid-state batteries and hydrogen storage. Understanding its thermal behavior is critical for its synthesis, handling, and application in high-temperature processes. This document synthesizes available data on its decomposition, outlines relevant experimental protocols, and provides visualizations of key processes.

Thermal Decomposition of this compound in Nitrogen

This compound is a notably stable inorganic compound.[1] Thermodynamically, its decomposition into lithium metal and nitrogen gas is an endothermic process requiring elevated temperatures. The decomposition reaction is as follows:

2Li₃N(s) → 6Li(l) + N₂(g)

The stability of Li₃N in a nitrogen atmosphere is particularly relevant as N₂ is often used as an inert gas during its handling and in various experimental setups to prevent oxidation or reaction with moisture.[2][3] However, at sufficiently high temperatures, decomposition will occur even under a nitrogen blanket.

Decomposition Temperature

Quantitative data from dedicated thermal analysis of pure Li₃N in a nitrogen atmosphere is limited in publicly accessible literature. However, studies on related processes provide strong indications of its thermal stability limits. The ambient pressure decomposition temperature is reported to be 815 °C.[4] It is thermodynamically considered that a temperature exceeding 700 °C is necessary to initiate the decomposition of Li₃N into its constituent elements.[5] Investigations into the reaction kinetics of liquid lithium with nitrogen gas have shown that the reaction rate peaks above 700 °C and diminishes at temperatures exceeding 1000 °C, which suggests the decomposition of the newly formed this compound at these higher temperatures.

Data Presentation

The following table summarizes the key quantitative data regarding the thermal stability of this compound under a nitrogen atmosphere based on available literature.

| Parameter | Value | Atmosphere | Analytical Method |

| Onset of Decomposition | > 700 °C | Nitrogen/Inert | Thermodynamic Calculation / Kinetic Studies |

| Decomposition Temperature | 815 °C | Ambient Pressure | Not Specified |

Experimental Protocols

Determining the thermal stability of an air- and moisture-sensitive material like this compound requires careful experimental design. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) are the principle techniques employed.

General Protocol for TGA-DSC-MS Analysis of this compound

This protocol outlines the key steps for analyzing the thermal stability of Li₃N under a nitrogen atmosphere.

3.1.1. Sample Preparation and Handling:

-

Due to its high reactivity with water and oxygen, all handling of Li₃N powder must be performed in an inert atmosphere, typically within an argon or nitrogen-filled glovebox.[2]

-

The Li₃N sample should be finely ground to ensure uniform heat distribution.

-

An appropriate amount of the sample (typically 5-10 mg) is loaded into a clean, inert crucible (e.g., alumina (B75360) or platinum). The crucible should be weighed accurately before and after loading.

3.1.2. Instrumentation Setup:

-

A simultaneous TGA-DSC instrument coupled to a mass spectrometer is ideal for comprehensive analysis.

-

The system must be purged thoroughly with high-purity nitrogen gas to eliminate any residual air and moisture. A constant flow of nitrogen (e.g., 20-50 mL/min) should be maintained throughout the experiment to provide an inert atmosphere and to carry evolved gases to the mass spectrometer.[6]

3.1.3. Thermal Program:

-

Initial Isothermal Step: Hold the sample at a low temperature (e.g., 30-40 °C) for a period to allow the instrument to stabilize.

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 5-20 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 1000 °C). The heating rate can influence the observed decomposition temperature, with slower rates generally providing better resolution.

-

Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete decomposition.

-

Cooling: Cool the sample back to room temperature at a controlled rate.

3.1.4. Data Collection:

-

TGA: Continuously record the sample mass as a function of temperature. A significant mass loss will indicate decomposition.

-

DSC: Continuously record the heat flow to or from the sample. An endothermic peak will correspond to the energy absorbed during the decomposition of Li₃N.

-

MS: Monitor the mass-to-charge ratio (m/z) of the evolved gases. For the decomposition of Li₃N in an N₂ atmosphere, a signal corresponding to N₂ (m/z = 28) would be expected.[5]

Visualizations

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for determining the thermal stability of this compound under a nitrogen atmosphere.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nanotrun.com [nanotrun.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Low dimensional nanostructures of fast ion conducting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen Dissociation via Reaction with Lithium Alloys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Hexagonal Lithium Nitride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the hexagonal phases of lithium nitride (Li₃N), specifically the alpha (α-Li₃N) and beta (β-Li₃N) polymorphs. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, solid-state chemistry, and related fields where the unique properties of this compound are of interest.

Introduction

This compound (Li₃N) is a unique inorganic compound, being the only stable alkali metal nitride. It has garnered significant attention due to its high ionic conductivity, making it a promising material for applications in solid-state batteries and hydrogen storage. Li₃N exists in different polymorphic forms, with the hexagonal α- and β-phases being the most commonly studied under ambient and moderately high-pressure conditions, respectively. Understanding the distinct physical properties of these hexagonal phases is crucial for their potential applications.

Crystal Structure

Both α-Li₃N and β-Li₃N crystallize in hexagonal systems, but with different space groups and atomic arrangements, leading to distinct physical characteristics.

α-Lithium Nitride (α-Li₃N): The thermodynamically stable phase at ambient conditions, α-Li₃N, possesses a simple hexagonal structure with the space group P6/mmm. Its structure is characterized by layers of lithium and nitrogen atoms. Specifically, it consists of Li₂N layers in which each nitrogen atom is surrounded by six lithium atoms in a hexagonal arrangement. These layers are separated by layers containing only lithium ions.

β-Lithium Nitride (β-Li₃N): The β-phase of this compound is a high-pressure polymorph, forming from the α-phase at pressures around 0.5-0.6 GPa. It crystallizes in the hexagonal space group P6₃/mmc. In the β-Li₃N structure, the arrangement of atoms is more complex, leading to a different stacking sequence of the lithium and nitrogen layers compared to the α-phase.

Below is a visualization of the crystal structures of α-Li₃N and β-Li₃N.

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of hexagonal this compound polymorphs based on available experimental and calculated data.

| Property | α-Li₃N | β-Li₃N |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6/mmm | P6₃/mmc |

| Lattice Parameters | a = 3.648 Å, c = 3.875 Å | a = 3.552 Å, c = 6.311 Å |

| Density (calculated) | 1.33 g/cm³ | 1.72 g/cm³ |

| Density (experimental) | 1.270 - 1.38 g/cm³[1] | Not readily available |

| Melting Point | 813 °C[2] | Decomposes before melting at ambient pressure |

| Band Gap (experimental) | ~2.1 eV[2] | Not readily available |

| Band Gap (calculated) | 0.98 eV | 1.22 eV |

| Ionic Conductivity (RT) | ~2 x 10⁻⁴ S/cm[2] | ~2.085 x 10⁻⁴ S/cm |

Table 1: Summary of Physical Properties of Hexagonal this compound Phases.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of hexagonal this compound.

Synthesis Protocols

4.1.1. Synthesis of α-Li₃N by Direct Nitridation

-

Objective: To synthesize polycrystalline α-Li₃N by the direct reaction of lithium metal with nitrogen gas.

-

Materials: High-purity lithium metal (99.9%+), high-purity nitrogen gas (99.999%+).

-

Apparatus: Tube furnace with temperature control, quartz or alumina (B75360) reaction tube, glovebox with an inert atmosphere (e.g., argon).

-

Procedure:

-

Inside an argon-filled glovebox, clean the lithium metal to remove any surface oxide layer.

-

Place the cleaned lithium metal into an alumina or other inert crucible.

-

Position the crucible inside the reaction tube of the furnace.

-

Seal the reaction tube and purge with high-purity nitrogen gas for at least 30 minutes to remove any residual oxygen and moisture.

-

Establish a continuous flow of nitrogen gas through the reaction tube.

-

Heat the furnace to a temperature in the range of 100-400 °C. The reaction rate increases with temperature.

-

Maintain the temperature for several hours to ensure complete nitridation. The reaction is: 6Li + N₂ → 2Li₃N.

-

After the reaction is complete, cool the furnace to room temperature under the nitrogen atmosphere.

-

Transfer the resulting reddish-pink to black powder (α-Li₃N) to the glovebox for storage and characterization.

-

4.1.2. Synthesis of β-Li₃N by High-Pressure/High-Temperature (HPHT) Method

-

Objective: To synthesize β-Li₃N by subjecting α-Li₃N to high pressure and high temperature.

-

Materials: Pre-synthesized α-Li₃N powder.

-

Apparatus: Multi-anvil press or a similar high-pressure apparatus, pressure-transmitting medium (e.g., NaCl, BN), sample capsule (e.g., platinum, gold).

-

Procedure:

-

Inside a glovebox, load the α-Li₃N powder into a sample capsule.

-

Place the sealed capsule within the high-pressure cell assembly, surrounded by the pressure-transmitting medium and a graphite (B72142) furnace.

-

Assemble the cell in the multi-anvil press.

-

Gradually increase the pressure to the desired level (e.g., 2-4 GPa).

-

Once the target pressure is reached, increase the temperature to the desired synthesis temperature (e.g., 300-600 °C).

-

Hold the sample at the target pressure and temperature for a specific duration (e.g., 30-60 minutes) to allow for the phase transformation.

-

Quench the sample by turning off the furnace power, allowing it to cool rapidly to room temperature while maintaining pressure.

-

Slowly decompress the sample back to ambient pressure.

-

Recover the sample in an inert atmosphere for characterization.

-

Characterization Protocols

4.2.1. X-ray Diffraction (XRD) for Phase Identification and Structural Analysis

-

Objective: To identify the crystalline phases present and determine their lattice parameters.

-

Apparatus: Powder X-ray diffractometer, air-sensitive sample holder.

-

Procedure:

-

Inside a glovebox, finely grind the this compound sample to a homogeneous powder.

-

Mount the powder onto an air-sensitive sample holder. This typically involves placing the sample in a shallow well and covering it with a thin, X-ray transparent film (e.g., Kapton or Mylar) to prevent reaction with air and moisture during the measurement.

-

Transfer the sealed sample holder to the diffractometer.

-

Set the XRD instrument parameters. A typical setup would involve:

-

X-ray source: Cu Kα radiation (λ = 1.5406 Å).

-

Scan range (2θ): 10-80 degrees.

-

Step size: 0.02 degrees.

-

Scan speed: 1-2 degrees/minute.

-

-

Perform the XRD scan.

-

Analyze the resulting diffraction pattern using appropriate software to identify the phases by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., ICDD).

-

Perform Rietveld refinement on the diffraction data to obtain precise lattice parameters and phase fractions.

-

4.2.2. AC Impedance Spectroscopy for Ionic Conductivity Measurement

-

Objective: To determine the ionic conductivity of the this compound samples.

-

Apparatus: Impedance/gain-phase analyzer or a potentiostat with a frequency response analysis module, a sample holder with blocking electrodes (e.g., stainless steel, gold), a furnace with temperature control, and a glovebox.

-

Procedure:

-

Inside a glovebox, press the this compound powder into a dense pellet of known diameter and thickness.

-

Place the pellet in a two-electrode sample holder between two blocking electrodes. Ensure good contact between the electrodes and the pellet.

-

Place the sample holder assembly into a tube furnace that is continuously purged with an inert gas (e.g., argon).

-

Connect the electrodes to the impedance analyzer.

-

Set the parameters for the AC impedance measurement:

-

Frequency range: Typically from 1 MHz down to 1 Hz or lower.

-

AC voltage amplitude: A small perturbation, typically 10-20 mV.

-

Temperature: Perform measurements at various temperatures to determine the activation energy for ionic conduction.

-

-

Record the impedance data at each temperature, allowing the sample to equilibrate at each temperature setpoint.

-

Plot the data in a Nyquist plot (Z'' vs. Z').

-

Model the impedance data using an appropriate equivalent circuit to separate the bulk and grain boundary contributions to the total resistance. The bulk resistance (R_bulk) is typically determined from the intercept of the semicircle with the real axis at high frequencies.

-

Calculate the ionic conductivity (σ) using the formula: σ = t / (R_bulk * A), where 't' is the thickness of the pellet and 'A' is the electrode area.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of hexagonal this compound.

Conclusion

This technical guide has provided a detailed overview of the physical properties of hexagonal α- and β-lithium nitride. The structured presentation of quantitative data, along with detailed experimental protocols for synthesis and characterization, aims to facilitate further research and development in the application of these promising materials. The distinct structural and electronic properties of the α and β phases highlight the importance of phase control in tailoring the material for specific applications, particularly in the fields of energy storage and solid-state ionics. Further experimental investigation is warranted to fill the existing gaps in the physical property data for the β-phase, which will be crucial for a complete understanding and utilization of this high-pressure polymorph.

References

An In-depth Technical Guide to the High-Pressure Phase Diagram of Lithium Nitride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-pressure phase diagram of lithium nitride (Li₃N), a material of significant interest for its potential applications in solid-state batteries and hydrogen storage. This document details the experimentally and theoretically determined phase transitions of Li₃N under extreme pressures, presents key quantitative data in a structured format, and outlines the methodologies employed in these high-pressure studies.

Introduction to the High-Pressure Behavior of this compound

This compound (Li₃N) is a unique ionic conductor that exhibits a series of structural transformations under the application of high pressure.[1] At ambient conditions, Li₃N typically exists as the α-phase, which possesses a hexagonal structure.[2] As pressure increases, it undergoes transitions to denser, more stable phases. Understanding this high-pressure behavior is crucial for harnessing its properties in various technological applications and for advancing our fundamental knowledge of materials under extreme conditions.

High-Pressure Phases of this compound

At ambient pressure, this compound can be found as a mixture of the stable α-phase and the metastable β-phase.[3] Upon compression, a sequence of phase transitions is observed, leading to the formation of the high-pressure γ-phase.

-

α-Li₃N: This is the stable phase at ambient conditions, crystallizing in a hexagonal structure with the space group P6/mmm.[2]

-

β-Li₃N: This phase, with a hexagonal structure and space group P6₃/mmc, becomes the stable form at pressures around 0.5 GPa.[3] It is often found to be metastable at ambient pressure, coexisting with the α-phase.[3]

-

γ-Li₃N: At significantly higher pressures, in the range of 35 to 45 GPa, β-Li₃N transforms into the cubic γ-phase with the space group Fm-3m.[3] This high-pressure phase is exceptionally stable and remains so up to at least 200 GPa.[3]

Quantitative Data on High-Pressure Phases

The following tables summarize the key quantitative data for the different phases of this compound under high pressure, as reported in various experimental and theoretical studies.

Table 1: Phase Transition Pressures of this compound

| Transition | Experimental Pressure (GPa) | Theoretical Pressure (GPa) |

| α → β | ~0.5[3] | 17.5[2] |

| β → γ | 35 - 45[3] | 27.6 - 37.9[3] |

Table 2: Crystallographic Data for this compound Phases

| Phase | Space Group | Crystal System | Lattice Parameters (Ambient/Transition Pressure) |

| α-Li₃N | P6/mmm | Hexagonal | a = 3.648 Å, c = 3.876 Å (Ambient) |

| β-Li₃N | P6₃/mmc | Hexagonal | a ≈ 3.20 Å, c ≈ 5.71 Å (at β→γ transition)[3] |

| γ-Li₃N | Fm-3m | Cubic | a = 4.986 Å (at 43 GPa)[3] |

Table 3: Mechanical Properties of this compound Phases

| Phase | Bulk Modulus (B₀) (GPa) | Pressure Derivative (B₀') |

| β-Li₃N | 103 (±10) | 4.3 (±0.5) |

| γ-Li₃N | 162 (±10) | 3.6 (±0.1) |

Experimental and Computational Protocols

The determination of the high-pressure phase diagram of this compound relies on a combination of advanced experimental techniques and theoretical calculations.

Experimental Methodology: Diamond Anvil Cell with Synchrotron X-ray Diffraction

High-pressure experiments on Li₃N are typically conducted using a diamond anvil cell (DAC) . This device utilizes two opposing diamonds to compress a small sample to extreme pressures, reaching hundreds of gigapascals.

Experimental Workflow:

-

Sample Preparation: A small, pure sample of this compound is loaded into a gasket, which is a thin metal foil with a small hole drilled in the center.

-

Pressure Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium, such as a noble gas (e.g., argon) or a fluid mixture, is loaded into the sample chamber along with the sample.

-

Pressure Application: Force is applied to the diamonds, compressing the gasket and the sample within.

-

Pressure Measurement: The pressure is typically measured in situ using the ruby fluorescence method, where the pressure-dependent shift of the fluorescence line of a small ruby chip placed in the sample chamber is monitored.

-

Data Collection: The DAC is placed in a synchrotron X-ray beamline. Synchrotron radiation is used due to its high brightness and small beam size, which are necessary for probing the minute sample inside the DAC.

-

Structural Analysis: The diffraction pattern of the sample is collected at various pressures. Analysis of these patterns allows for the determination of the crystal structure, lattice parameters, and volume of the material as a function of pressure. Phase transitions are identified by abrupt changes in the diffraction pattern.

Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool to complement experimental studies and to predict the behavior of materials at high pressures.

Computational Workflow:

-

Structure Modeling: The crystal structures of the known and potential high-pressure phases of Li₃N are modeled.

-

Energy Calculations: The total energy of each structure is calculated at various volumes (and thus pressures) using a chosen exchange-correlation functional (e.g., Generalized Gradient Approximation - GGA).

-

Equation of State: The calculated energy-volume data is fitted to an equation of state (e.g., Birch-Murnaghan) to determine properties such as the equilibrium volume, bulk modulus, and its pressure derivative.

-

Enthalpy Calculations: The enthalpy of each phase is calculated as a function of pressure (H = E + PV).

-

Phase Transition Prediction: Phase transitions are predicted to occur at the pressures where the enthalpy of two phases becomes equal. The phase with the lower enthalpy is the more stable one at a given pressure.

Visualizing the High-Pressure Phase Transitions

The following diagram illustrates the logical progression of this compound through its different phases as pressure is increased.

References

Theoretical Density of Lithium Nitride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical density of lithium nitride (Li₃N), a material of significant interest in various scientific and technological fields, including as a potential hydrogen storage material and in solid-state batteries. This document details the crystallographic parameters of its most common phase, outlines the methodology for calculating its theoretical density, and presents relevant experimental protocols for its characterization.

Introduction to this compound

This compound (Li₃N) is an inorganic compound that exists as a reddish-pink solid at room temperature.[1] It is the only stable alkali metal nitride.[1] Of its known polymorphs, the alpha phase (α-Li₃N) is the stable form under ambient conditions.[1] Understanding the fundamental properties of α-Li₃N, such as its theoretical density, is crucial for materials design and application development.

Crystal Structure of α-Lithium Nitride

The α-phase of this compound possesses a hexagonal crystal structure.[1] This structure is characterized by two different types of layers: one layer with the composition Li₂N⁻ and another layer consisting solely of lithium cations.[1] The arrangement of atoms in the unit cell is a key determinant of its theoretical density.

Calculation of Theoretical Density

The theoretical density (ρ) of a crystalline material can be calculated from its crystallographic data using the following formula:

ρ = (Z * M) / (V * Nₐ)

Where:

-

Z is the number of formula units per unit cell.

-

M is the molar mass of the compound.

-

V is the volume of the unit cell.

-

Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹).

For a hexagonal crystal system, the volume of the unit cell (V) is calculated as:

V = (√3 / 2) * a² * c = 0.866 * a² * c

Where:

-

a is the lattice constant of the base of the hexagon.

-

c is the height of the hexagonal prism.

Workflow for Theoretical Density Calculation

The following diagram illustrates the logical workflow for calculating the theoretical density of this compound.

Caption: Logical workflow for the calculation of the theoretical density of this compound.

Quantitative Data for α-Lithium Nitride

The following table summarizes the key quantitative data required for and derived from the theoretical density calculation of α-Li₃N.

| Parameter | Symbol | Value | Source |

| Crystal System | - | Hexagonal | [1] |

| Space Group | - | P6/mmm | [1] |

| Formula Units per Unit Cell | Z | 1 | [1] |

| Molar Mass of Li₃N | M | 34.83 g/mol | [1][2] |

| Atomic Weight of Lithium | - | 6.941 u | [3] |

| Atomic Weight of Nitrogen | - | 14.007 u | [3] |

| Lattice Parameter 'a' | a | 3.648 Å | [4] |

| Lattice Parameter 'c' | c | 3.875 Å | [4] |

| Unit Cell Volume | V | 44.55 ų | Calculated |

| Avogadro's Number | Nₐ | 6.022 x 10²³ mol⁻¹ | Constant |

| Theoretical Density | ρ | 1.298 g/cm³ | Calculated |

| Experimental Density | ρ_exp | 1.270 g/cm³ | [1] |

Note: The calculated theoretical density is based on the lattice parameters from a specific study and may vary slightly depending on the source of the lattice constants.

Experimental Protocols

The determination of the crystal structure and lattice parameters of this compound, which are essential for calculating its theoretical density, is primarily achieved through single-crystal X-ray diffraction (XRD) and powder neutron diffraction.

Synthesis of this compound for Structural Analysis

Objective: To synthesize high-purity this compound suitable for single-crystal or powder diffraction analysis.

Method 1: Direct Reaction of Elements

-

Lithium metal (99.9% purity) is reacted with high-purity, dry nitrogen gas.

-

The reaction is typically carried out in a tube furnace at elevated temperatures, for instance, between 100°C and 400°C.

-

To obtain a homogenous powder, the product is often ground in an inert atmosphere (e.g., an argon-filled glovebox) due to its reactivity with moisture and air.

Method 2: Single Crystal Growth

A method for growing single crystals of this compound involves the reaction of elemental lithium and nitrogen in a liquid sodium solvent. The sodium is subsequently removed by vacuum distillation to yield single crystals suitable for X-ray diffraction.

Crystal Structure and Lattice Parameter Determination

Objective: To determine the crystal system, space group, and precise lattice parameters of this compound using diffraction techniques.

Instrumentation:

-

X-ray Diffraction: A high-resolution X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.

-

Neutron Diffraction: A high-flux neutron source and a powder diffractometer.

General Procedure:

-

Sample Preparation: For powder diffraction, the synthesized this compound is finely ground to ensure random orientation of the crystallites. The powder is then loaded into a sample holder. For single-crystal diffraction, a suitable crystal is mounted on a goniometer.

-

Data Collection: The sample is irradiated with a monochromatic beam of X-rays or neutrons. The diffracted radiation is collected by a detector as a function of the diffraction angle (2θ).

-

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld method. This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice constants, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns. The quality of the fit is assessed using statistical indicators such as R-factors.

The following diagram illustrates the experimental workflow for determining the crystallographic parameters of this compound.

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.

Conclusion

The theoretical density of α-lithium nitride, calculated from its hexagonal crystal structure and experimentally determined lattice parameters, is approximately 1.298 g/cm³. This value is in close agreement with the experimentally measured density of 1.270 g/cm³, with the minor discrepancy likely attributable to the presence of defects in the real crystal lattice. The accurate determination of theoretical density relies on precise characterization of the material's crystal structure through techniques such as X-ray and neutron diffraction, coupled with robust data analysis methods like Rietveld refinement. This guide provides a foundational understanding of these principles and methodologies for professionals in materials science and related fields.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Lithium Nitride (Li₃N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium nitride (Li₃N) is a unique inorganic compound with a rich electronic structure and promising applications ranging from solid-state batteries to catalysis. This guide provides a comprehensive technical overview of the molecular orbital theory of Li₃N, focusing on its electronic structure, bonding characteristics, and the computational and experimental methodologies used for its investigation. While direct applications in drug development are still emerging, this paper also explores the potential of Li₃N in nanomedicine, drawing parallels with other biocompatible nitride materials and highlighting the role of computational modeling in predicting material-bio-interactions.

Introduction to this compound

This compound is the only stable alkali metal nitride and exists in several crystalline forms, with the α- and β-phases being the most studied.[1] The α-Li₃N phase, stable at room temperature, possesses a hexagonal crystal structure with the space group P6/mmm.[2] It features two distinct lithium sites and exhibits high ionic conductivity.[1] The β-Li₃N phase has a hexagonal structure with the space group P6₃/mmc.[3] The bonding in Li₃N is predominantly ionic, arising from the large electronegativity difference between lithium and nitrogen.[4][5] This leads to a charge transfer from lithium to nitrogen, resulting in a structure best described as consisting of Li⁺ and N³⁻ ions.

Molecular Orbital Theory of Li₃N: A Solid-State Perspective

In the solid state, the discrete molecular orbitals of a single molecule broaden into continuous energy bands. The molecular orbital theory of Li₃N, therefore, is best described through its electronic band structure and density of states (DOS). The formation of these bands can be conceptualized through the linear combination of atomic orbitals (LCAO) of the constituent lithium and nitrogen atoms.[6]

The valence electrons of lithium (2s¹) and nitrogen (2s²2p³) are primarily involved in the formation of the valence and conduction bands. The highly electronegative nitrogen atom's 2p orbitals form the basis of the upper valence bands, while the lithium 2s orbitals contribute significantly to the lower conduction bands.

Electronic Band Structure and Density of States

The electronic band structure of α-Li₃N reveals it to be a semiconductor with an indirect band gap.[7] The calculated band gap for α-Li₃N is approximately 0.98 eV, while for β-Li₃N, it is around 1.22 eV.[2][3]

The Projected Density of States (PDOS) provides a detailed analysis of the atomic orbital contributions to the electronic bands. In Li₃N, the valence band is predominantly composed of Nitrogen 2p orbitals, with some contribution from Nitrogen 2s orbitals at lower energies. The conduction band is primarily formed by Lithium 2s and 2p orbitals. This confirms the ionic nature of the bonding, with the valence electrons localized on the nitrogen atoms.

Quantitative Data

The following tables summarize key quantitative data for α-Li₃N and β-Li₃N, primarily derived from computational studies using Density Functional Theory (DFT).

Table 1: Crystallographic and Electronic Properties of Li₃N Polymorphs

| Property | α-Li₃N | β-Li₃N |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P6/mmm | P6₃/mmc |

| Lattice Constant a (Å) | 3.61 | 3.52 |

| Lattice Constant c (Å) | 3.85 | 6.26 |

| Band Gap (eV) | 0.98 (indirect) | 1.22 (indirect) |

| Formation Energy (eV/atom) | -0.483 | -0.479 |

Data sourced from the Materials Project database.[2][3]

Table 2: Representative Atomic Orbital Contributions to the Valence and Conduction Bands of α-Li₃N

| Band Region | Primary Atomic Orbital Contribution | Secondary Atomic Orbital Contribution |

| Upper Valence Band | N 2p | Li 2s, N 2s |

| Lower Valence Band | N 2s | Li 2s |

| Lower Conduction Band | Li 2s | Li 2p, N 2p |

This table represents a qualitative summary based on typical PDOS analyses of Li₃N.

Experimental and Computational Protocols

The electronic structure of Li₃N is primarily investigated through a combination of experimental spectroscopic techniques and first-principles computational methods.

Computational Methodology: Density Functional Theory

First-principles calculations based on Density Functional Theory (DFT) are the most common approach for studying the electronic properties of Li₃N.[1]

A typical computational workflow involves:

-

Structure Definition: The crystal structure of α-Li₃N or β-Li₃N is used as the input.

-

DFT Calculation: A self-consistent field (SCF) calculation is performed to determine the ground-state electronic density.

-

Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is commonly employed.

-

Pseudopotentials: Ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW) method are used to describe the interaction between the valence electrons and the ionic cores.

-

Basis Set: A plane-wave basis set is utilized to expand the electronic wavefunctions.

-

-

Post-processing: Non-self-consistent calculations are then performed to obtain the band structure and density of states.

-

Band Structure: The electronic energies are calculated along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS) and Projected Density of States (PDOS): These are calculated to understand the contribution of each atomic orbital to the electronic states.

-

Experimental Techniques

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to probe the core-level and valence band electronic states of Li₃N. It provides information about the elemental composition and chemical states of the constituent atoms.[8]

-

Angle-Resolved Photoemission Spectroscopy (ARPES): While less common for Li₃N, ARPES is a powerful technique for directly mapping the electronic band structure of crystalline solids.

Bonding Analysis: Crystal Orbital Overlap Population (COOP)

To provide a more quantitative measure of the bonding character in the solid state, Crystal Orbital Overlap Population (COOP) or Crystal Orbital Hamilton Population (COHP) analysis can be employed.[9][10] These methods partition the density of states into bonding, anti-bonding, and non-bonding contributions for a selected pair of atoms. A positive COOP value indicates a bonding interaction, a negative value indicates an anti-bonding interaction, and a value near zero suggests a non-bonding interaction. For Li₃N, a COOP analysis would quantitatively confirm the predominantly ionic nature of the Li-N bond, with the bonding states primarily having N 2p and Li 2s character and lying within the valence band.

Relevance to Drug Development Professionals

While Li₃N does not have direct applications in drug formulations, the principles and techniques used to study its molecular orbital theory are highly relevant to the field of drug development. Furthermore, the exploration of Li₃N in nanoparticle form opens potential avenues for biomedical applications.

Computational Chemistry in Drug Design

The same DFT and molecular orbital analysis techniques used to understand Li₃N are routinely applied in drug design to:

-

Predict Drug-Receptor Interactions: Understanding the electronic structure of a drug molecule and its target receptor is crucial for predicting binding affinity and efficacy.

-

Optimize Lead Compounds: Computational methods can be used to modify the electronic properties of a lead compound to improve its pharmacological profile.

-

Study Reaction Mechanisms: DFT can elucidate the mechanisms of drug metabolism and potential toxic side reactions.

Potential of Li₃N Nanoparticles in Biomedicine

The field of nanomedicine is rapidly expanding, with inorganic nanoparticles being investigated for various applications, including drug delivery and bioimaging.[11] While research on Li₃N nanoparticles for biomedical applications is in its infancy, insights can be drawn from studies on other nitride ceramics and lithium-containing nanoparticles.

-

Biocompatibility: Nitride ceramics, such as silicon nitride, have shown good biocompatibility and have been explored for use in medical implants.[12][13][14][15][16] The biocompatibility of Li₃N nanoparticles would need to be thoroughly investigated, paying close attention to the potential toxicity of lithium ions.[17][18][19]

-

Drug Delivery: The surface properties of Li₃N nanoparticles could potentially be functionalized to carry and deliver drugs to specific targets.[20] The high reactivity of the Li₃N surface would likely require a suitable coating to ensure stability and biocompatibility in a physiological environment.[8][21][22]

-

Computational Modeling of Bio-Interactions: Computational studies can be employed to predict the interaction of Li₃N surfaces with biomolecules, such as proteins and DNA, to assess potential biocompatibility and suitability as a drug carrier.

References

- 1. repository.ju.edu.et [repository.ju.edu.et]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. A computational study of the negative LiIn modified anode and its interaction with β-Li3PS4 solid–electrolyte for battery applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Low dimensional nanostructures of fast ion conducting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [2405.03165] Crystal orbital overlap population based on all-electron ab initio simulation with numeric atom-centered orbitals and its application to chemical-bonding analysis in Li-intercalated layered materials [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. users.wfu.edu [users.wfu.edu]

- 12. "Silicon Nitride Bioceramics in Healthcare" by M. N. Rahaman and Wei Xiao [scholarsmine.mst.edu]

- 13. mdpi.com [mdpi.com]

- 14. Silicon Nitride as a Biomedical Material: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digital-library.theiet.org [digital-library.theiet.org]

- 16. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ClinPGx [clinpgx.org]

- 19. Lithium entrapped chitosan nanoparticles to reduce toxicity and increase cellular uptake of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Understanding Interactions between Biomolecules and Two-Dimensional Nanomaterials Using in silico Microscopes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Probing the Surface Chemistry of Lithium Nitridation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Historical Discovery and Synthesis of Lithium Nitride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical milestones and synthetic methodologies of lithium nitride (Li₃N). This compound has garnered significant interest due to its unique properties as a solid-state electrolyte and its role in various chemical transformations. This document details the key scientific discoveries, experimental protocols for its synthesis, and quantitative data to support further research and development.

Historical Discovery and Key Developments

This compound has been known to the scientific community since the late 19th century.[1][2] Its journey from a chemical curiosity to a material of significant interest in modern technology is marked by several key discoveries. The timeline below highlights the pivotal moments in the history of this compound.

References

The Core Electrochemical Properties of Lithium Nitride (Li₃N): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lithium nitride (Li₃N) stands as a material of significant interest in the advancement of energy storage technologies, primarily due to its remarkable properties as a solid-state electrolyte. This technical guide provides a comprehensive overview of the fundamental electrochemical characteristics of Li₃N, detailing its ionic conductivity, electrochemical stability, and decomposition potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of next-generation lithium-ion batteries and other electrochemical devices.

Crystal Structure and Phases of Li₃N

This compound primarily exists in two polymorphic forms, the alpha (α-Li₃N) and beta (β-Li₃N) phases, with a gamma (γ-Li₃N) phase occurring at very high pressures.[1] The α-phase is the stable form at room temperature and pressure and possesses a hexagonal crystal structure (P6/mmm space group).[1][2] This structure is characterized by layers of lithium and nitrogen ions, specifically Li₂N layers separated by layers containing only lithium ions, which facilitates high ionic mobility.[3][4] The β-phase can be synthesized through methods like high-energy ball milling of commercial Li₃N and also has a hexagonal structure (P6₃/mmc).[5][6] The distinct crystal structures of the α and β phases lead to different lithium-ion diffusion mechanisms.[5]

Ionic Conductivity

One of the most notable properties of Li₃N is its high ionic conductivity, which is crucial for its application as a solid electrolyte.[4][7] The material exhibits predominantly ionic conduction, with negligible electronic conductivity, a key requirement for an effective electrolyte.[8]

Quantitative Data on Ionic and Electronic Conductivity

| Property | Phase | Value | Temperature | Reference(s) |

| Ionic Conductivity | α-Li₃N | 5.767 x 10⁻⁴ S cm⁻¹ | Room Temp. | [5][6] |

| α-Li₃N | ~1 x 10⁻³ S cm⁻¹ (single crystal, ⊥ to c-axis) | Ambient | [8] | |

| α-Li₃N | ~1.5 x 10⁻³ S cm⁻¹ (polycrystalline sinter) | Ambient | [3] | |

| β-Li₃N | 2.085 x 10⁻⁴ S cm⁻¹ | Room Temp. | [5][6] | |

| Vacancy-rich β-Li₃N | 2.14 x 10⁻³ S cm⁻¹ | 25 °C | [3][9] | |

| Electronic Conductivity | α-Li₃N | < 10⁻⁹ S cm⁻¹ | Ambient | [10] |

| α-Li₃N | < 10⁻¹² S cm⁻¹ (single crystal) | 20-200 °C | [8] | |

| α-Li₃N | < 10⁻¹⁰ S cm⁻¹ (polycrystalline sinter) | Ambient | [3] |

Lithium-Ion Diffusion Mechanism

The high ionic conductivity in Li₃N is a result of low activation energies for Li⁺ ion migration. In α-Li₃N, Li⁺ ion diffusion primarily occurs within the Li₂N planes.[5] In contrast, the diffusion in β-Li₃N is thought to happen between the pure Liβ(1) planes.[5] First-principles calculations have estimated the migration energy barriers to be exceptionally low, contributing to the high ionic mobility.

| Phase | Li⁺ Migration Energy Barrier (Em) | Reference(s) |

| α-Li₃N | 0.007 eV | [5][6] |

| β-Li₃N | 0.038 eV | [5][6] |

| α-Li₃N | 0.25 eV (activation energy, ⊥ to c-axis) | [8] |

| α-Li₃N | 0.29 eV (activation energy, polycrystal) | [3] |

The following diagram illustrates the distinct Li-ion diffusion pathways in the alpha and beta phases of Li₃N.

Caption: Li-ion diffusion paths in α-Li₃N and β-Li₃N.

Electrochemical Stability and Decomposition Potential

A critical parameter for any electrolyte is its electrochemical stability window, which defines the voltage range within which the material remains stable without undergoing oxidation or reduction. Li₃N has a relatively narrow electrochemical stability window, which has been a significant challenge for its direct application in high-voltage batteries.[11]

The theoretical decomposition potential of Li₃N is approximately 0.44 V vs. Li⁺/Li.[2][12] However, experimental observations have shown that this can be influenced by factors such as surface passivation. For instance, a surface-passivated Li₃N electrode exhibited a much higher decomposition potential, with a strong oxidation peak starting from 4.30 V.[2] This suggests that surface modifications can enhance the material's stability.

The decomposition reaction of this compound yields lithium metal and nitrogen gas, as shown in the following balanced chemical equation: 2 Li₃N(s) → 6 Li(s) + N₂(g).[13]

Quantitative Data on Electrochemical Stability

| Property | Condition | Value | Reference(s) |

| Decomposition Potential | Theoretical | ~0.44 V vs. Li⁺/Li | [2][12] |

| Experimental (Li₃N film on Cu) | ~1.15 V | [2] | |

| Experimental (surface-passivated powder) | > 4.0 V | [2] | |

| Electrochemical Stability Window | Typical | 0 to 2 V vs. Li⁺/Li | [11] |

| With fluoride-based additives | 0 to 4.3 V | [11] |

Applications in Lithium-Ion Batteries

Despite the challenges with its electrochemical stability, Li₃N has been explored for various applications in lithium-ion batteries, primarily as a solid electrolyte, an interlayer, and a prelithiation additive.

-

Solid Electrolyte: Its high ionic conductivity makes Li₃N a candidate for all-solid-state batteries.[4][7] Pinhole-free Li₃N solid electrolyte films have been fabricated that exhibit excellent mechanical durability and high electrochemical stability with liquid electrolytes.[14][15]

-

Interfacial Layer: A Li₃N-rich interface between a lithium metal anode and a solid electrolyte can suppress dendrite growth and improve cycling performance.[16][17]

-

Prelithiation Additive: Li₃N can be used as a sacrificial cathode additive to compensate for the initial irreversible lithium loss that occurs during the formation of the solid-electrolyte interphase (SEI) on the anode.[2][18] It offers a high theoretical specific capacity of 2309 mAh/g for this purpose.[2]

Experimental Protocols for Electrochemical Characterization

The electrochemical properties of Li₃N are typically investigated using a suite of standard electrochemical techniques. The following sections provide an overview of the methodologies for these key experiments.

Synthesis of Li₃N

A common method for synthesizing Li₃N is through the direct reaction of lithium metal with nitrogen gas at elevated temperatures.[1][4]

Protocol for Synthesis of Pinhole-Free Li₃N Solid Electrolyte on Molten Li Metal: [14][15]

-

A lithium metal foil is sandwiched between two copper foils and heated to 300 °C under mechanical pressure in an Argon atmosphere to ensure good adhesion.

-

The Cu/Li/Cu sandwich is transferred to a nitrogen-filled glovebox.

-

The assembly is heated to 450 °C, causing the lithium metal to melt.

-

The molten lithium reacts with the pure nitrogen gas to form a pinhole-free Li₃N layer on the lithium surface.

The following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for pinhole-free Li₃N.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to measure the ionic conductivity of solid electrolytes by applying a small AC voltage over a range of frequencies and measuring the resulting current.[19][20][21]

General Protocol for EIS Measurement of Li₃N: [19][22][23]

-

Sample Preparation: A pellet of Li₃N powder is prepared by pressing, sometimes followed by sintering at high temperatures to reduce grain boundary resistance.[12][24] For thin films, the material is deposited on a substrate.

-

Electrode Application: Blocking electrodes (e.g., gold or platinum) are sputtered onto the flat surfaces of the Li₃N pellet or film.[23] For measurements with Li-ion conducting electrodes, lithium foils can be used.[6]

-

Cell Assembly: The sample with electrodes is assembled into a test cell, often a coin cell or a specialized setup with two or four probes.[22] The assembly is typically done in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reaction with air and moisture.[11]

-

Measurement: The cell is connected to a potentiostat with an impedance analysis module. An AC voltage with a small amplitude (e.g., 10-50 mV) is applied over a wide frequency range (e.g., 1 MHz to 0.01 Hz).[22][25]

-

Data Analysis: The resulting impedance data is plotted as a Nyquist plot (–Im(Z) vs. Re(Z)). The bulk resistance (Rb) of the material is determined from the intercept of the semicircle with the real axis.[19] The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the thickness of the sample and A is the electrode area.

The diagram below outlines the logical workflow for determining ionic conductivity using EIS.

Caption: Workflow for ionic conductivity measurement via EIS.

Cyclic Voltammetry (CV)

CV is used to investigate the electrochemical stability window and the redox behavior of a material by sweeping the potential between two set limits and measuring the resulting current.[26][27][28]